7-Bromo-5-fluoroquinazoline
Description
7-Bromo-5-fluoroquinazoline is a halogenated quinazoline derivative characterized by a fused bicyclic aromatic system. The bromine and fluorine substituents at positions 5 and 7 modulate electronic properties, enhancing lipophilicity and influencing binding interactions with biological targets.
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
7-bromo-5-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H |
InChI Key |
ULJIDNMTAINEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CN=CN=C21)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the reaction of 5-fluoroquinazoline with bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to quinazoline oxides or reduced quinazoline compounds .
Scientific Research Applications
7-Bromo-5-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinazoline Derivatives
Quinazoline derivatives with halogen substitutions are pivotal in medicinal chemistry. Below is a comparison of key analogs:
Table 1: Comparison of Halogenated Quinazoline Derivatives
*Note: Molar mass for this compound is calculated theoretically based on its formula.
Key Findings :
- Fluorine at position 5 enhances electron-withdrawing effects, which may improve binding affinity in enzyme pockets.
Benzo[d]isoxazole Derivatives
Although structurally distinct from quinazolines, benzo[d]isoxazole derivatives share similarities in halogen substitution patterns. These compounds are often explored for their antimicrobial and anti-inflammatory properties.
Table 2: Comparison of Halogenated Benzo[d]isoxazoles
*Similarity scores reflect structural resemblance to this compound (derived from ).
Key Findings :
Benzimidazole Derivatives
Benzimidazoles, another class of heterocycles, demonstrate distinct pharmacological profiles. For example, 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () features a carboxyl group and extended substituents, enabling hydrogen bonding and targeting protease enzymes.
Table 3: Benzimidazole vs. Quinazoline Features
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
